![molecular formula C12H21NO2 B2421820 N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide CAS No. 2305483-80-9](/img/structure/B2421820.png)
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, vascular tone, and renal function.
Wirkmechanismus
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. By inhibiting the synthesis of 20-HETE, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide reduces vasoconstriction, oxidative stress, and inflammation, which are all known to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction, improves renal function by increasing renal blood flow, and reduces oxidative stress and inflammation by inhibiting the production of 20-HETE. It also has anti-angiogenic and anti-tumor effects by inhibiting the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has several advantages and limitations for lab experiments. Its selective inhibition of 20-HETE synthase makes it a valuable tool for studying the role of 20-HETE in various diseases. However, its potency and specificity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other enzymes and metabolites. Additionally, its solubility and stability may be a concern in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 20-HETE in other diseases, such as diabetes, chronic kidney disease, and pulmonary hypertension. Additionally, the development of targeted drug delivery systems for N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide may improve its efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide involves a multi-step process that includes the reaction of 3,3-dimethylcyclohexanone with formaldehyde and hydrogen cyanide to produce the intermediate 1-cyanomethyl-3,3-dimethylcyclohexanol. This intermediate is then reacted with acryloyl chloride to yield N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in hypertension, stroke, and cancer. In hypertension, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to hypertension by constricting blood vessels. In stroke, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE, which is known to contribute to oxidative stress and inflammation. In cancer, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-10(15)13-12(9-14)7-5-6-11(2,3)8-12/h4,14H,1,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQELZNCCOALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
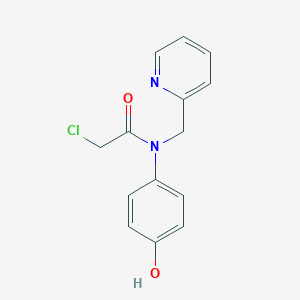
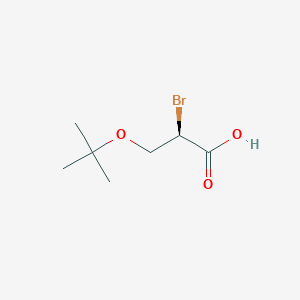
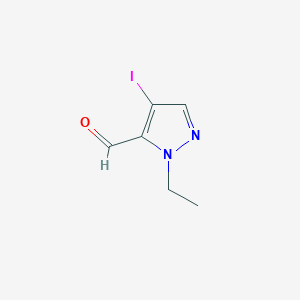
![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)
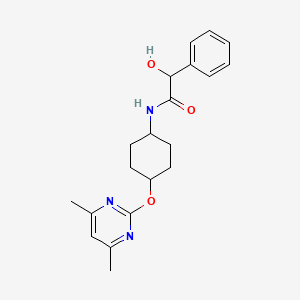
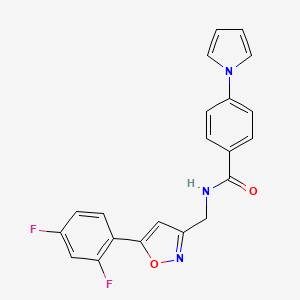
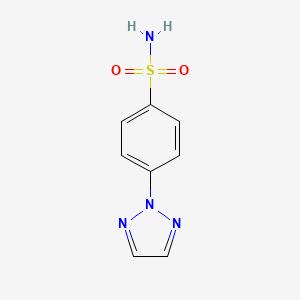
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)
![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
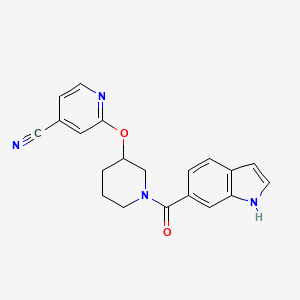
![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)